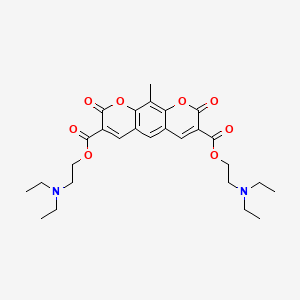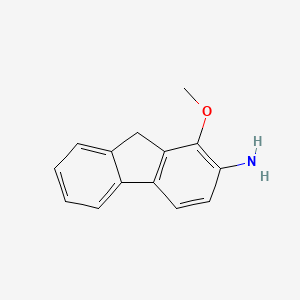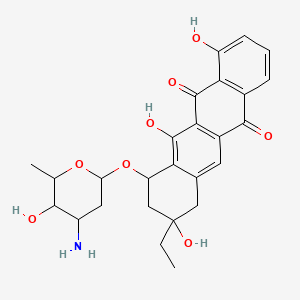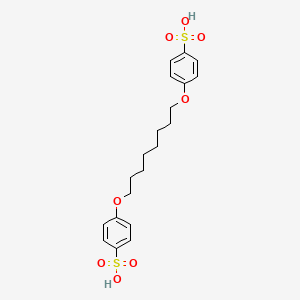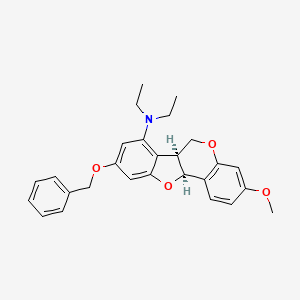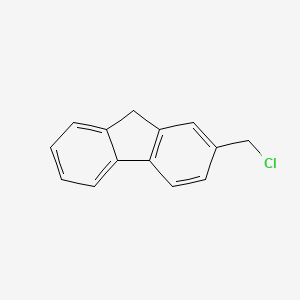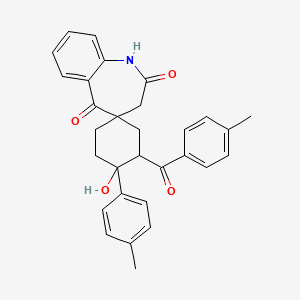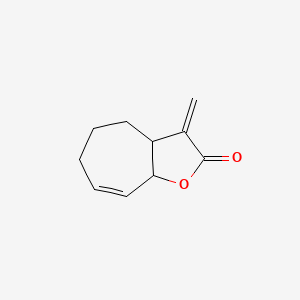
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one is a complex organic compound known for its unique structure and significant biological activities. It is also referred to as xanthatin and is derived from the plant Xanthium strumarium . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the furan ring . The reaction conditions typically include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, particularly from the leaves of Xanthium strumarium. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted furan compounds .
Scientific Research Applications
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one involves the inhibition of key enzymes and signaling pathways. It inhibits the activity of 5-lipoxygenase, an enzyme involved in the inflammatory response, and induces apoptosis in cancer cells by targeting the vascular endothelial growth factor receptor (VEGFR) pathway . This leads to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Xanthinin: Another compound derived from Xanthium strumarium with similar biological activities.
8-Epixanthatin: A structurally related compound with comparable anticancer properties.
Uniqueness
3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one stands out due to its potent anticancer activity and its ability to selectively target cancer cells while sparing normal cells . This selectivity makes it a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
343852-61-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methylidene-4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |
InChI |
InChI=1S/C10H12O2/c1-7-8-5-3-2-4-6-9(8)12-10(7)11/h4,6,8-9H,1-3,5H2 |
InChI Key |
XOJYIVGHNWZTBH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC=CC2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


